SB 204990

描述

SB 204990 is a cell-permeable prodrug form of SB 201076, an inhibitor of ATP citrate lyase. This compound inhibits fatty acid and cholesterol synthesis in HepG2 cells in a concentration-dependent manner. Oral administration of this compound (25 mg/kg) reduces plasma levels of the lipoproteins VLDL, LDL, and HDL by 21, 40, and 22%, respectively, in dogs. It also reduces VLDL synthesis and plasma cholesterol and triglyceride levels in rats in a dose-dependent manner.

SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation; pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.

科学研究应用

ATP 柠檬酸裂解酶 (ACLY) 的抑制

SB 204990 已知会抑制 ATP 柠檬酸裂解酶 (ACLY),这是一种位于葡萄糖和脂类代谢交汇处的关键酶 . 这种抑制主要是对 ACLY 的竞争性抑制,但也存在着少量但显著的非竞争性抑制成分 .

细胞胆固醇和脂肪酸合成的抑制

研究表明,this compound 在 HepG2 细胞培养中分别抑制了细胞胆固醇和脂肪酸合成速度的 91% 和 82%,其浓度为 30 μM SB-204990 .

体内降胆固醇和降脂功效

当在饮食中以 0.05-0.25% (w/w) 的浓度给药时 (小鼠、大鼠、犬),SB-204990 具有降胆固醇和降脂功效 .

抑制癌细胞生长

This compound 在体外和体内均能抑制表现出有氧糖酵解的癌细胞的生长 .

诱导癌细胞凋亡

This compound 诱导甲状腺癌细胞凋亡,并增强其细胞毒性效应 . 它增加了细胞周期中亚 G1 期细胞的比例,以及膜联蛋白 V 阳性细胞的数量 .

抑制细胞侵袭

研究表明,this compound 能够阻碍甲状腺癌细胞的三维生长和细胞侵袭 .

增强索拉非尼的细胞毒性

等量曲线和联合指数分析表明,ACLY 抑制剂如 SB-204990 能协同增强索拉非尼所产生的细胞毒性 .

诱导内质网应激和 caspase-3 依赖性凋亡

作用机制

Target of Action

SB 204990, also known as (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid, is a potent and specific inhibitor of the ATP Citrate Lyase (ACLY) enzyme . ACLY is a critical enzyme at the intersection of glucose and lipid metabolism, often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .

Mode of Action

This compound interacts with its target, the ACLY enzyme, and inhibits its activity. This inhibition leads to a decrease in cytosolic Acetyl-CoA (Ac-CoA) levels . As a result, it is expected to decrease acetylated and active β-catenin levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid synthesis pathway. By inhibiting the ACLY enzyme, this compound disrupts the conversion of citrate to Ac-CoA, a key step in lipid synthesis . This disruption can lead to decreased levels of cholesterol and fatty acids, affecting various downstream processes, including cell membrane synthesis and energy storage .

Pharmacokinetics

When administered orally to rats, this compound is absorbed into the systemic circulation . Its impact on bioavailability is evident in its dose-related decrease in plasma cholesterol and triglyceride levels in rats when administered in the diet .

Result of Action

The inhibition of the ACLY enzyme by this compound leads to a significant decrease in the rates of cellular cholesterol and fatty acid synthesis in HepG2 cultures . This results in hypocholesterolaemic and hypolipidaemic effects in vivo when administered in the diet . It also suppresses the growth of cancer cells showing aerobic glycolysis both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, when administered in the diet, this compound causes a dose-related decrease in plasma cholesterol and triglyceride levels in rats . This suggests that the compound’s action, efficacy, and stability can be influenced by the dietary intake of the organism.

属性

IUPAC Name |

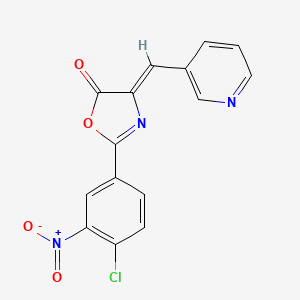

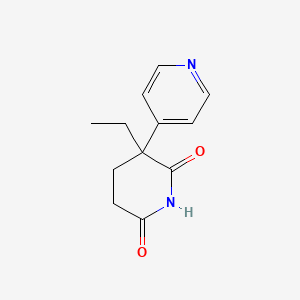

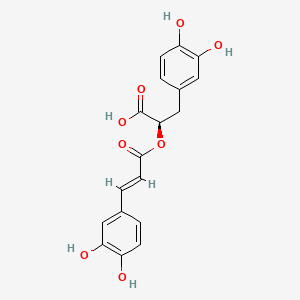

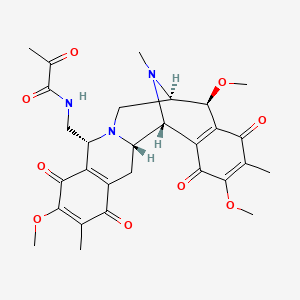

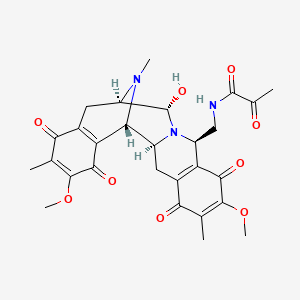

2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNLFYTHYWDAU-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154566-12-8 | |

| Record name | SB 204990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154566128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SB-204990?

A1: SB-204990 acts as a prodrug that is metabolized into SB-201076, a potent inhibitor of ATP citrate (pro-S)-lyase (ACLY). [] ACLY is a crucial enzyme responsible for converting citrate to acetyl-CoA in the cytoplasm. [, ] By inhibiting ACLY, SB-204990 effectively reduces the availability of acetyl-CoA, a key building block for both cholesterol and fatty acid synthesis. []

Q2: What are the downstream effects of SB-204990 treatment on lipid metabolism?

A2: Studies have demonstrated that SB-204990 effectively reduces both cholesterol and fatty acid synthesis in various models. In HepG2 cells, it inhibited cholesterol and fatty acid synthesis by up to 91% and 82% respectively. [] Similarly, in rats, it led to a decrease in hepatic very-low-density lipoprotein (VLDL) production, contributing to its hypolipidemic effect. []

Q3: How does SB-204990 impact pancreatic beta cell survival?

A3: Research indicates that SB-204990 can induce apoptosis in pancreatic beta cells. This effect is linked to the compound's ability to decrease intracellular acetyl-CoA levels, similar to the effects observed with direct palmitate exposure. [] Additionally, even a modest knockdown of ACLY via shRNA resulted in increased beta cell apoptosis and ER stress, suggesting a crucial role for ACLY in beta cell survival. []

Q4: Has SB-204990 shown any potential in treating cancer?

A4: Emerging research suggests SB-204990 may hold therapeutic potential in specific cancer types. In KRas-driven cancer cells, inhibiting ACLY with SB-204990 in combination with glutamine deprivation led to significant cell death. [] Furthermore, in ovarian cancer models, SB-204990 inhibited cell proliferation, induced apoptosis, and even attenuated acquired cisplatin resistance by impacting the PI3K-AKT and AMPK-ROS pathways. []

Q5: Does SB-204990 demonstrate any effects on epigenetic regulation?

A5: Recent studies highlight a potential role for SB-204990 in epigenetic modulation. Research indicates that SB-204990, by inhibiting ACLY, can impact histone acetylation, a key epigenetic modification. In a study using a mouse model of diabetic nephropathy, SB-204990 blocked histone acetylation and suppressed the expression of pro-fibrotic factors in the kidneys. [] Further research is necessary to fully elucidate the extent and implications of SB-204990's influence on epigenetic regulation.

Q6: Beyond lipid metabolism and cancer, are there other areas where SB-204990 shows potential?

A6: SB-204990 has exhibited promising results in preclinical models of obesity-related renal injury. Specifically, it was shown to decrease serum lipid levels and reduce the expression of lipogenic enzymes in the kidneys of db/db mice. [] This reduction in ectopic lipid accumulation led to improvements in renal injuries, inflammation, and fibrosis, suggesting a potential therapeutic avenue for obesity-related kidney diseases. []

Q7: What is the current understanding of SB-204990's pharmacokinetic profile?

A7: Research indicates that SB-204990 is orally bioavailable and can reach pharmacologically relevant concentrations in the liver after administration. [] When administered to rats in their diet, it resulted in a dose-dependent decrease in plasma cholesterol and triglyceride levels. [] Further investigation is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of SB-204990 in various species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。